molecular formula C8H3Cl2FN2 B12866887 4,6-Dichloro-7-fluoroquinazoline

4,6-Dichloro-7-fluoroquinazoline

Cat. No.: B12866887
M. Wt: 217.02 g/mol
InChI Key: CABBTLAYNAFWRT-UHFFFAOYSA-N
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Description

4,6-Dichloro-7-fluoroquinazoline is a quinazoline derivative characterized by the presence of chlorine and fluorine atoms at specific positions on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-7-fluoroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4,6-dichloroquinazoline with a fluorinating agent to introduce the fluorine atom at the 7-position. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as zinc chloride (ZnCl2) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps like purification through crystallization or chromatography to ensure the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-7-fluoroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dichloro-7-fluoroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloro-7-fluoroquinazoline is unique due to the specific combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for the exploration of diverse chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C8H3Cl2FN2

Molecular Weight

217.02 g/mol

IUPAC Name

4,6-dichloro-7-fluoroquinazoline

InChI

InChI=1S/C8H3Cl2FN2/c9-5-1-4-7(2-6(5)11)12-3-13-8(4)10/h1-3H

InChI Key

CABBTLAYNAFWRT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)F)N=CN=C2Cl

Origin of Product

United States

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